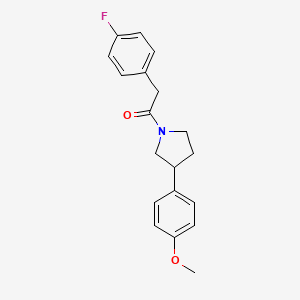![molecular formula C14H16N2O5S B2854706 Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 514218-53-2](/img/structure/B2854706.png)
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with cyanoacetyl and methyl groups, as well as diethyl ester functionalities. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylthiophene-2,4-dicarboxylic acid diethyl ester as the starting material.
Cyanoacetylation: The cyanoacetyl group is introduced through a cyanoacetylation reaction, where cyanoacetic acid or its derivatives react with the thiophene derivative under specific conditions.
Amination: The cyanoacetyl group is then converted to an amide by reacting with an appropriate amine source, such as ammonia or an amine derivative.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield. Common catalysts include acids or bases, while solvents can range from polar to non-polar types depending on the specific reaction.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine, leading to the formation of different derivatives.
Substitution: Substitution reactions at the thiophene ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amines: Formed through reduction of the cyano group.
Substituted Thiophenes: Resulting from substitution reactions.
科学研究应用
Chemistry: Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound's biological activity is being explored for potential therapeutic applications, such as enzyme inhibition or receptor binding. Medicine: Research is ongoing to determine its efficacy in treating various diseases, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism by which Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The cyanoacetyl group can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
N-Cyanoacetylurethane: Similar in structure but lacks the thiophene ring.
3-Methylthiophene-2,4-dicarboxylic acid diethyl ester: The core structure without the cyanoacetyl group.
Cyanoacetic acid derivatives: Related compounds with cyanoacetyl functionality but different core structures.
Uniqueness: Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate stands out due to its combination of cyanoacetyl and thiophene functionalities, which provides unique chemical and biological properties not found in the similar compounds listed above.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
diethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-4-20-13(18)10-8(3)11(14(19)21-5-2)22-12(10)16-9(17)6-7-15/h4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYKUBUYUZITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2854623.png)

![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)
![4-PROPYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2854627.png)
![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)
![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)

![Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2854642.png)
